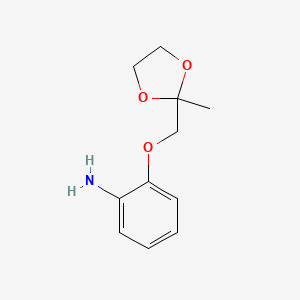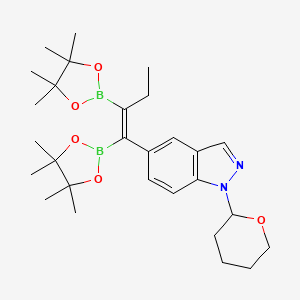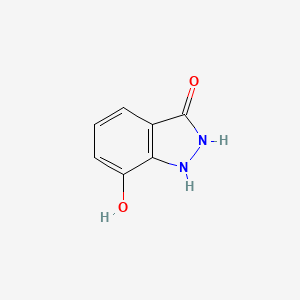
7-Hydroxy-1,2-dihydro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with the molecular formula C7H6N2O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-nitrobenzyl alcohols under photochemical conditions. This method uses an aqueous solvent at room temperature, making it an efficient and environmentally friendly process .
Another synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and other functionalized derivatives. These products can have different properties and applications based on their chemical structure.
Aplicaciones Científicas De Investigación
7-Hydroxy-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Hydroxy-1,2-dihydro-3H-indazol-3-one include:
- 3-Hydroxy-1H-indazole
- 3-Oxo-1,2-indazole
- 1,2-Dihydro-3H-indazol-3-one
- 2,3-Dihydro-1H-indazol-3-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group at the 7-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
7-hydroxy-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)8-9-7(4)11/h1-3,10H,(H2,8,9,11) |
Clave InChI |
DLQVBDZIHOZLPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)




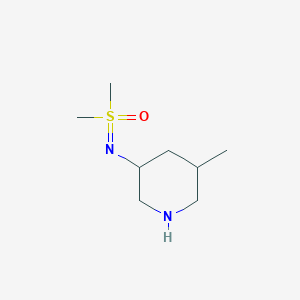
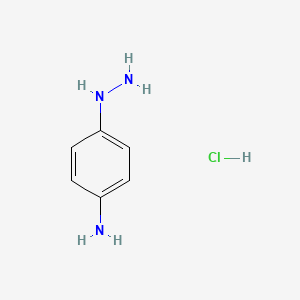

![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
